1-(6-Methoxypyridin-3-yl)cyclopropanamine
Overview
Description
1-(6-Methoxypyridin-3-yl)cyclopropanamine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity
1-(6-Methoxypyridin-3-yl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropanamine moiety linked to a methoxypyridine ring. Its molecular formula is CHNO, with a molecular weight of approximately 200.66 g/mol. The compound is notable for its specific substitution pattern on the pyridine ring, which may enhance its biological activity compared to other derivatives.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 200.66 g/mol |
CAS Number | 1956355-42-2 |
Biological Activities
Research indicates that this compound and its hydrochloride form exhibit significant biological activities, including:
Neuroprotective Studies
A study focused on the neuroprotective potential of compounds similar to this compound demonstrated that these compounds could inhibit neuroinflammation and promote neuronal survival in cellular models of neurodegeneration. The mechanisms involved include modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity Assessment
Although direct studies on the antimicrobial effects of this compound are scarce, analogs have shown promising results against various bacterial strains. For instance, related methoxypyridine derivatives have been evaluated for their minimum inhibitory concentrations (MICs), revealing effective bactericidal properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
This compound | 1956355-42-2 | CHNO | Neuroprotective potential |
1-(2-Methoxypyridin-3-yl)cyclopropanamine | N/A | Similar | Antimicrobial activity |
1-(4-Methoxypyridin-3-yl)cyclopropanamine | N/A | Similar | Antimicrobial activity |
Future Directions
The unique characteristics of this compound warrant further exploration within medicinal chemistry. Future research should focus on:
- In-depth Pharmacological Studies : Detailed investigations into the pharmacokinetics and pharmacodynamics of this compound will be essential to fully elucidate its therapeutic potential.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities will provide insights into its application in treating various diseases.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-3-2-7(6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCVUPUPJBMTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743140 | |
Record name | 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-98-5 | |
Record name | 1-(6-Methoxy-3-pyridinyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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